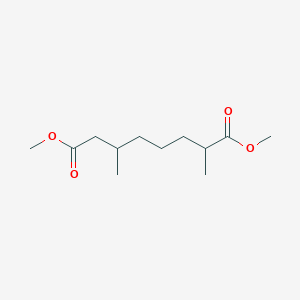
Dimethyl 2,6-dimethyloctanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,6-dimethyloctanedioate is an organic compound with the molecular formula C12H22O4 It is a diester derived from octanedioic acid, where two methyl groups are attached to the second and sixth carbon atoms of the octane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,6-dimethyloctanedioate can be synthesized through esterification reactions. One common method involves the reaction of 2,6-dimethyloctanedioic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,6-dimethyloctanedioate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield 2,6-dimethyloctanedioic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of aqueous acid or base.
Reduction: Carried out using strong reducing agents like lithium aluminum hydride in anhydrous conditions.
Substitution: Requires nucleophiles such as amines or alcohols under appropriate conditions.
Major Products
Hydrolysis: Produces 2,6-dimethyloctanedioic acid and methanol.
Reduction: Yields 2,6-dimethyloctanediol.
Substitution: Forms various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,6-dimethyloctanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its ester functionality.
Mechanism of Action
The mechanism by which dimethyl 2,6-dimethyloctanedioate exerts its effects depends on the specific application. In biochemical contexts, it may interact with enzymes or receptors, influencing metabolic pathways. The ester groups can undergo hydrolysis, releasing the active diacid form, which can further participate in various biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Another diester with similar ester functionalities but with a pyridine ring instead of an octane chain.
Dimethyl fumarate: A diester with a different carbon backbone and distinct biological activities.
Uniqueness
Dimethyl 2,6-dimethyloctanedioate is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
851089-52-6 |
|---|---|
Molecular Formula |
C12H22O4 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
dimethyl 2,6-dimethyloctanedioate |
InChI |
InChI=1S/C12H22O4/c1-9(8-11(13)15-3)6-5-7-10(2)12(14)16-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
YEQWGFUFJSGHHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCC(C)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















